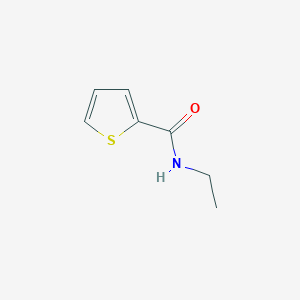
N-ethyl-2-thiophenecarboxamide
Vue d'ensemble
Description
N-ethyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
1. Drug Development
N-ethyl-2-thiophenecarboxamide has been investigated for its potential as a pharmaceutical agent. Its derivatives are being explored for their efficacy in treating various conditions, including cancer and inflammatory diseases. The compound's ability to inhibit specific enzyme activities positions it as a candidate for developing targeted therapies.
2. Anticancer Activity
Recent studies have demonstrated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. For instance, derivatives have shown activity against Hep3B liver cancer cells with IC50 values indicating effective cytotoxicity. These compounds may induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer therapeutics .
3. Inhibition of AKT Activity
this compound has been identified as an inhibitor of AKT (protein kinase B), a key player in cell survival and proliferation pathways. By inhibiting AKT activity, this compound could potentially be used to treat various cancers and inflammatory conditions . Research indicates that it may be effective against multiple cancer types, including gliomas, breast cancer, and leukemia .
1. Interaction Studies
Studies focusing on the binding affinity of this compound against various biological targets have highlighted its potential as a therapeutic agent. Interaction studies reveal that modifications to the compound's structure can significantly impact its potency and selectivity .
2. Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are under investigation. It has been suggested that compounds like it can modulate stress pathways implicated in drug-induced toxicity, providing a protective effect against cellular damage .
Case Studies
Propriétés
Numéro CAS |
98547-26-3 |
|---|---|
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
N-ethylthiophene-2-carboxamide |
InChI |
InChI=1S/C7H9NOS/c1-2-8-7(9)6-4-3-5-10-6/h3-5H,2H2,1H3,(H,8,9) |
Clé InChI |
JRQVTSNPTSBIBR-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=CS1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













